
N-(2-Fluoro-5-methylphenyl)-3-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Fluoro-5-methylphenyl)-3-nitropyridin-2-amine: is a chemical compound that belongs to the class of aromatic amines It is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, as well as a nitro group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluoro-5-methylphenyl)-3-nitropyridin-2-amine typically involves the nitration of a suitable pyridine derivative followed by amination. One common method involves the following steps:
Nitration: The starting material, 2-fluoro-5-methylpyridine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position of the pyridine ring.
Amination: The nitro compound is then subjected to a nucleophilic aromatic substitution reaction with 2-fluoro-5-methylaniline under basic conditions to form the desired amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-(2-Fluoro-5-methylphenyl)-3-aminopyridin-2-amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(2-Fluoro-5-methylphenyl)-3-nitropyridin-2-amine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of inhibitors targeting specific enzymes or receptors.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-5-methylphenyl)-3-nitropyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom and nitro group enhances its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
Comparison with Similar Compounds
- N-(2-Fluoro-5-methylphenyl)-3-phenylpropanamide
- N-(2-Fluoro-5-methylphenyl)-3-furamide
- Linifanib (ABT-869)
Comparison: N-(2-Fluoro-5-methylphenyl)-3-nitropyridin-2-amine is unique due to the presence of both a fluorine atom and a nitro group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher binding affinity and specificity for certain molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
CAS No. |
61963-75-5 |
|---|---|
Molecular Formula |
C12H10FN3O2 |
Molecular Weight |
247.22 g/mol |
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-3-nitropyridin-2-amine |
InChI |
InChI=1S/C12H10FN3O2/c1-8-4-5-9(13)10(7-8)15-12-11(16(17)18)3-2-6-14-12/h2-7H,1H3,(H,14,15) |
InChI Key |
SOZRBVPTFZKSQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


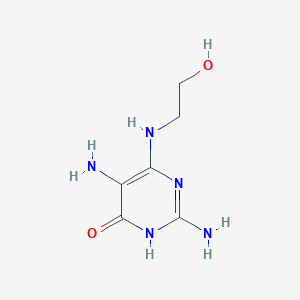

![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]-1-methylpyridin-1-ium chloride](/img/structure/B14561602.png)
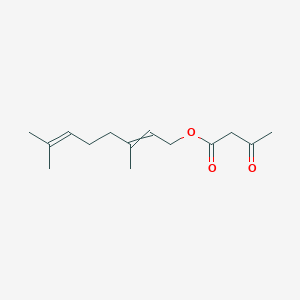
![1-(3-Ethylphenyl)bicyclo[2.2.1]heptane](/img/structure/B14561607.png)
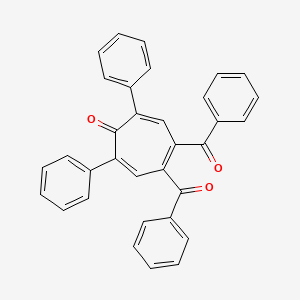
![3-Chloro-5-[(3,5-dibromo-6-methylpyridin-2-yl)oxy]phenol](/img/structure/B14561616.png)
![3-[(3-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B14561623.png)

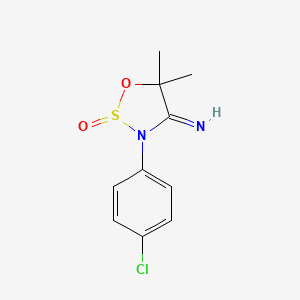
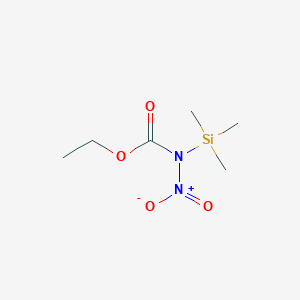
![Acetic acid;[3-(hydroxymethyl)-2-oxabicyclo[2.2.2]oct-5-en-3-yl]methanol](/img/structure/B14561643.png)
![2-[(2-Methylpropyl)(phenyl)amino]-2-oxoethyl ethanesulfonate](/img/structure/B14561645.png)
![{2-Oxo-2-[4-(pentyloxy)phenyl]ethyl}(triphenyl)phosphanium bromide](/img/structure/B14561652.png)
